molecular formula C7H6BrFN2O2 B2569456 3-Bromo-4-fluoro-6-methyl-2-nitroaniline CAS No. 1695495-70-5

3-Bromo-4-fluoro-6-methyl-2-nitroaniline

Cat. No.: B2569456
CAS No.: 1695495-70-5
M. Wt: 249.039
InChI Key: JKQWGMJSCOMKPS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-6-methyl-2-nitroaniline (CAS: 1609394-10-6) is a halogenated aromatic amine with the molecular formula C₇H₆BrFN₂O₂ and a molecular weight of 204.23 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group (-CH₃) at the 6-position of the benzene ring. The SMILES notation is CC1=CC(=C(C(=C1N)N+[O-])Br)F, and its InChIKey is JKQWGMJSCOMKPS-UHFFFAOYSA-N .

Properties

IUPAC Name

3-bromo-4-fluoro-6-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-2-4(9)5(8)7(6(3)10)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWGMJSCOMKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695495-70-5
Record name 3-bromo-4-fluoro-6-methyl-2-nitroaniline
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Preparation Methods

The synthesis of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Addition of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom.

    Methylation: Addition of a methyl group to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Nitro Group Reactions

The nitro group (-NO₂) in the ortho position to the amino group undergoes typical reactions:

  • Reduction : Conversion to an amino group (-NH₂) via catalytic hydrogenation or using reducing agents like Fe/HCl .

  • Displacement : Replacement by nucleophiles (e.g., hydroxylamine) under acidic or basic conditions, though steric hindrance from adjacent substituents may reduce reactivity .

Halogen Substitution

Bromine and fluorine substituents participate in:

  • Nucleophilic Aromatic Substitution : Possible at activated positions, though hindered by electron-withdrawing nitro and fluoro groups .

  • Electrophilic Substitution : Fluorine’s ortho/para-directing effects may influence further functionalization, but the nitro group’s meta-directing nature dominates .

Methyl Group Interactions

The methyl group (–CH₃) at position 6:

  • Alkylation : Unlikely due to deactivation by adjacent electron-withdrawing groups.

  • Oxidation : Potential conversion to a carboxylic acid under strong oxidizing conditions, though steric hindrance and electronic effects may suppress this .

Comparison of Reaction Conditions

Reaction TypeReagents/ConditionsKey ObservationsSource
Nitration Nitric acid, sulfuric acidNitro group introduced at meta position relative to amino group
Bromination Br₂, H₂O₂, organic solvents (CHCl₃/DCM)Controlled addition at low temperatures (-10°C to 5°C) to minimize side reactions
Fluorination Fluoride salts (e.g., KF), diazonium saltsAvoids costly reagents (e.g., CsF); uses diazonium intermediates for regioselectivity
Reduction (Nitro→Amino) H₂, Pd/C, Fe/HClRequires catalytic conditions; yields amine derivative with altered reactivity

Structural Analogues and Reactivity Trends

CompoundKey DifferencesImplications for ReactivitySource
4-Bromo-3-fluoro-N-methyl-2-nitroaniline Bromo at para, fluoro at metaSimilar nitro group reactivity; fluorine’s position affects electronic environment
2-Bromo-4-fluoro-6-methylphenol Phenol instead of aniline; lacks nitro groupBromination occurs under milder conditions due to phenol’s activating effect
3-Bromo-2-fluoronitrobenzene No methyl or amino groupsFluorination uses diazonium salts; highlights regioselectivity in aromatic substitution

Challenges and Opportunities

  • Regioselectivity : The combination of nitro, fluoro, bromo, and methyl groups complicates reaction control. For example, nitro groups strongly deactivate the ring, while fluorine and methyl groups have competing activating/deactivating effects .

  • Stability : Electron-withdrawing groups (nitro, fluoro) reduce thermal stability, necessitating careful temperature control during synthesis .

  • Biological Applications : Nitroanilines are studied for antimicrobial properties; the methyl group may enhance lipophilicity, while halogens could modulate activity.

Research Gaps

  • Direct experimental data on 3-Bromo-4-fluoro-6-methyl-2-nitroaniline’s reactivity is limited in public sources.

  • Further studies are needed to evaluate:

    • Kinetic parameters for nitro group reductions.

    • Halogen displacement efficiency under varying conditions.

    • Synergistic effects of substituents on biological activity.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
3-Bromo-4-fluoro-6-methyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern allows for various chemical reactions, making it a versatile building block in organic chemistry. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution and nucleophilic reactions.

Synthesis Pathways
The compound can be synthesized through multi-step procedures starting from readily available precursors. Common methods include:

  • Nitration : Introduction of the nitro group via electrophilic aromatic nitration.
  • Halogenation : Addition of bromine and fluorine atoms through halogenation reactions.
  • Reduction : Conversion of nitro groups to amines or other functional groups depending on the desired end product.

These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 3-bromo-4-fluoro-6-methyl-2-nitroaniline exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular agents . The compound's nitro group is particularly reactive, allowing it to participate in redox reactions that may enhance its biological activity.

Interaction with Biological Molecules
The compound's halogen atoms (bromine and fluorine) can facilitate interactions with proteins through halogen bonding. This characteristic is crucial for understanding its potential therapeutic applications and toxicity profiles. Interaction studies have focused on how 3-bromo-4-fluoro-6-methyl-2-nitroaniline reacts with various biological molecules, which can inform drug design and development strategies.

Case Studies

Several case studies have documented the applications of this compound:

  • Synthesis of Antimycobacterial Agents : A study highlighted how derivatives based on this compound were synthesized and tested for their efficacy against M. tuberculosis. The most potent derivatives exhibited minimal inhibitory concentrations (MIC) that indicate their potential as new treatments for tuberculosis .
  • Biological Interaction Studies : Research has focused on understanding how the compound interacts with various proteins, providing insights into its mechanism of action and potential therapeutic roles. These studies are critical for drug development processes aiming to enhance efficacy while minimizing toxicity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(i) 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

  • Molecular Formula : C₇H₆BrFN₂O₂ (same as the target compound).
  • Key Difference : Substituents are rearranged (bromine at 6-position, methyl at 3-position).
  • Impact : Altered electronic and steric effects may influence reactivity in cross-coupling reactions or nucleophilic substitutions .

(ii) 4-Bromo-2-fluoro-6-nitroaniline (CAS: 517920-70-6)

  • Molecular Formula : C₆H₄BrFN₂O₂.
  • Key Difference : Lacks the methyl group and has bromine at the 4-position.

Functional Group Variations

(i) 5-Bromo-4-fluoro-2-nitroaniline (CAS: 886762-75-0)

  • Molecular Formula : C₆H₄BrFN₂O₂.
  • Key Difference : Bromine at the 5-position instead of 3-position.
  • Impact : Altered regioselectivity in electrophilic aromatic substitution reactions due to changes in directing effects of substituents .

(ii) 3-Bromo-5-fluoro-N-methyl-2-nitroaniline

  • Molecular Formula : C₇H₆BrFN₂O₂.
  • Key Difference : Methyl group is attached to the amine (-NHCH₃) rather than the benzene ring.
  • Impact : Reduced basicity of the amine group, affecting hydrogen-bonding interactions in crystal packing or biological systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent Positions Key Properties (Predicted/Reported)
3-Bromo-4-fluoro-6-methyl-2-nitroaniline 204.23 Br(3), F(4), CH₃(6), NO₂(2) Low solubility in water; stable under inert conditions
4-Bromo-2,3-difluoro-6-nitroaniline (CAS: 626238-73-1) 247.01 Br(4), F(2,3), NO₂(6) Higher polarity due to additional fluorine; no reported stability data
2-Bromo-6-fluoro-4-nitroaniline (CAS: 1804841-26-6) 235.01 Br(2), F(6), NO₂(4) Likely higher melting point due to symmetry; limited solubility in organic solvents

Challenges and Limitations

  • Data Gaps : Experimental data on melting points, solubility, and spectroscopic profiles (e.g., NMR, IR) are sparse for most analogues, including the target compound .
  • Synthetic Complexity : Introducing multiple halogen and nitro groups increases the risk of side reactions (e.g., dehalogenation or nitro group displacement), as seen in structurally similar compounds like 2-chloro-3-fluoro-6-nitroaniline .

Biological Activity

3-Bromo-4-fluoro-6-methyl-2-nitroaniline is a compound of significant interest in chemical biology due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

3-Bromo-4-fluoro-6-methyl-2-nitroaniline features a nitro group, a bromine atom, and a fluorine atom on a benzene ring, along with a methyl group. The synthesis typically involves multi-step reactions, including:

  • Nitration : Introduction of the nitro group.
  • Bromination : Addition of the bromine atom.
  • Fluorination : Introduction of the fluorine atom.
  • Methylation : Addition of the methyl group.

These steps can be optimized for yield and purity based on the specific reaction conditions employed.

Biological Activity

The biological activity of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline has been investigated in various contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antifungal properties against several phytopathogenic fungi, making it a candidate for agricultural applications .
  • Enzyme Inhibition : The compound's nitro group can be reduced to form reactive intermediates that may interact with biological molecules, influencing enzymatic pathways. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to target proteins .

The mechanism of action involves multiple pathways:

  • The nitro group can undergo reduction to generate reactive species that may covalently modify proteins or nucleic acids.
  • Halogen atoms can participate in halogen bonding, which significantly affects the compound's interactions with biological targets, enhancing selectivity and potency.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline:

Compound NameStructural FeaturesBiological Activity
4-Bromo-3-fluoro-2-methyl-6-nitroanilineSimilar structure but different substitution patternModerate antifungal activity
4-Bromo-1-fluoro-2-nitrobenzeneLacks methyl groupLimited biological studies
4-Bromo-2-methyl-6-nitroanilineLacks fluorine atomLower binding affinity

The distinct substitution pattern of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline contributes to its enhanced chemical reactivity and biological activity compared to its analogs .

Case Studies

  • Fungicidal Activity : In vitro studies have shown that 3-Bromo-4-fluoro-6-methyl-2-nitroaniline exhibits significant fungicidal activity against various fungi such as Fusarium oxysporum and Rhizoctonia solani. These findings suggest its potential as an agricultural fungicide .
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound shows some level of acute toxicity, it does not exhibit endocrine-disrupting properties, making it a safer alternative in certain applications .

Q & A

Q. What strategies resolve contradictions in reported spectral data for halogenated nitroanilines?

  • Methodology :
  • Data Harmonization : Cross-reference NMR (Deutero-DMSO vs. CDCl₃) and XRD structures to identify solvent-induced shifts.
  • Collaborative Studies : Compare results across labs using standardized protocols (e.g., identical NMR field strengths) .

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